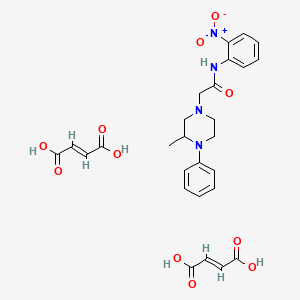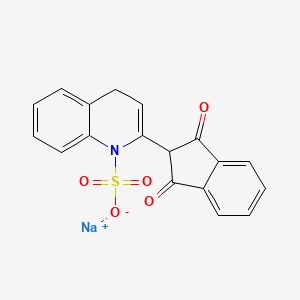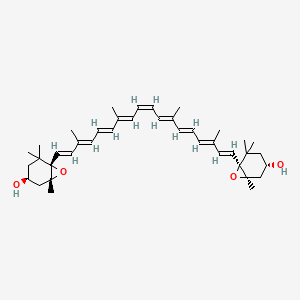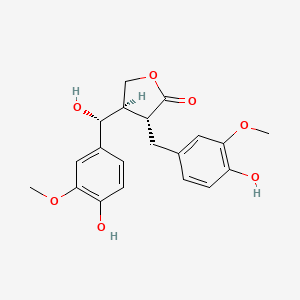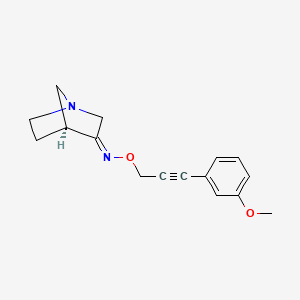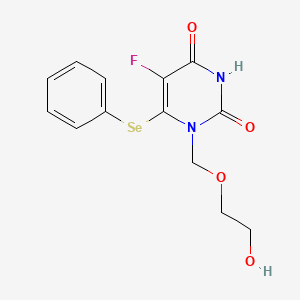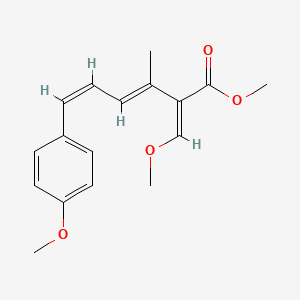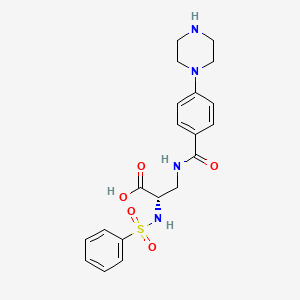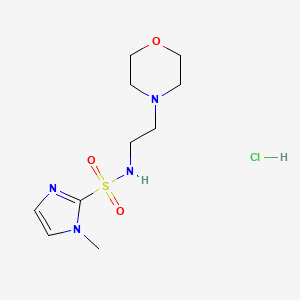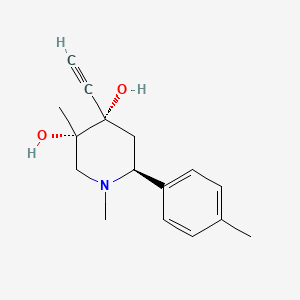
trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol: is a synthetic organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by its unique structural features, including a piperidine ring substituted with methyl, ethynyl, and methylphenyl groups, as well as hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring can be formed through hydrogenation or other ring-closing reactions.
Substitution Reactions: Introduction of the methyl, ethynyl, and methylphenyl groups can be achieved through various substitution reactions, such as alkylation or acylation.
Hydroxylation: The addition of hydroxyl groups can be carried out using oxidation reactions, such as the use of oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The methyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Various functionalized piperidines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Industry
Material Science: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
trans-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol: Similar structure but lacks the methyl group on the phenyl ring.
trans-1,3-Dimethyl-4-ethynyl-6-(4-chlorophenyl)-3,4-piperidinediol: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
Structural Features: The presence of both ethynyl and methylphenyl groups in the piperidine ring makes it unique.
Biological Activity: Its specific substitution pattern may confer unique biological properties compared to other piperidine derivatives.
属性
CAS 编号 |
120729-73-9 |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC 名称 |
(3S,4S,6S)-4-ethynyl-1,3-dimethyl-6-(4-methylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C16H21NO2/c1-5-16(19)10-14(17(4)11-15(16,3)18)13-8-6-12(2)7-9-13/h1,6-9,14,18-19H,10-11H2,2-4H3/t14-,15-,16+/m0/s1 |
InChI 键 |
XDNDBMFQHOOPHT-HRCADAONSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@@]([C@@](CN2C)(C)O)(C#C)O |
规范 SMILES |
CC1=CC=C(C=C1)C2CC(C(CN2C)(C)O)(C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


